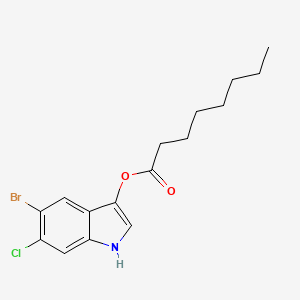

5-Bromo-6-chloro-3-indolyl caprylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-6-chloro-1H-indol-3-yl) octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrClNO2/c1-2-3-4-5-6-7-16(20)21-15-10-19-14-9-13(18)12(17)8-11(14)15/h8-10,19H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODNRFUPDHGKHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=CNC2=CC(=C(C=C21)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433264 | |

| Record name | 5-Bromo-6-chloro-3-indolyl caprylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209347-94-4 | |

| Record name | 5-Bromo-6-chloro-3-indolyl caprylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-6-chloro-3-indolyl caprylate: Principles, Applications, and Experimental Protocols

This guide provides a comprehensive technical overview of 5-bromo-6-chloro-3-indolyl caprylate, a chromogenic substrate widely utilized in biochemical and microbiological research. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of its mechanism, detailed experimental protocols, and practical insights into its application.

Introduction: The Power of Chromogenic Detection

In the realm of molecular and cellular analysis, the ability to visualize and quantify enzymatic activity is paramount. Chromogenic substrates are invaluable tools that undergo a distinct color change in the presence of a specific enzyme, providing a direct and often quantifiable measure of its activity. This compound, also known as Magenta-Caprylate, is a prominent member of the indolyl family of chromogenic substrates, specifically designed for the detection of esterase activity. Its unique halogenation pattern results in the formation of a vibrant magenta precipitate upon enzymatic cleavage, offering excellent contrast and sensitivity in a variety of assay formats.

This guide will explore the chemical and physical properties of this compound, elucidate its mechanism of action, and provide detailed protocols for its use in both qualitative and quantitative applications. Furthermore, we will discuss its specificity, potential limitations, and troubleshooting strategies to ensure reliable and reproducible results in your research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application. The key characteristics of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₉BrClNO₂ | [1][2] |

| Molecular Weight | 372.68 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). | |

| Storage | Store at -20°C, protected from light. | [3] |

| CAS Number | 209347-94-4 | [1][2] |

Mechanism of Action: From Colorless Substrate to Magenta Precipitate

The chromogenic activity of this compound is a two-step process initiated by enzymatic hydrolysis, followed by an oxidative dimerization reaction.

Step 1: Enzymatic Cleavage

The substrate, this compound, is an ester composed of a halogenated indole molecule linked to a caprylate (octanoate) group. In the presence of an esterase enzyme, the ester bond is hydrolyzed. This enzymatic cleavage releases the caprylate moiety and the unstable intermediate, 5-bromo-6-chloro-indoxyl.[1][4]

Step 2: Oxidative Dimerization

The liberated 5-bromo-6-chloro-indoxyl is highly reactive and, in the presence of oxygen, undergoes spontaneous oxidative dimerization. Two molecules of the indoxyl intermediate combine to form the insoluble, intensely colored magenta precipitate, 5,5'-dibromo-6,6'-dichloro-indigo.[1][4] This precipitate is readily visible and remains localized at the site of enzymatic activity, making it an excellent marker for identifying and quantifying esterase-producing cells or colonies. The maximum absorbance of the resulting magenta chromophore is approximately 565 nm.[1][4]

Caption: Enzymatic cleavage and subsequent oxidative dimerization of this compound.

Synthesis Pathway

The synthesis of this compound involves a multi-step process that begins with the appropriate halogenation of an indole precursor followed by esterification. A patented method outlines a specific route for its synthesis.

The general synthetic strategy involves:

-

Bromination and Chlorination of an Indole Precursor: The indole ring is first substituted with bromine and chlorine atoms at the desired positions (5 and 6, respectively). This is a critical step that ultimately determines the color of the final indigo dye.

-

Introduction of the Hydroxyl Group: The 3-position of the indole ring is then functionalized to introduce a hydroxyl group, forming the indoxyl core.

-

Esterification: Finally, the hydroxyl group of the 5-bromo-6-chloro-indoxyl is esterified with capryloyl chloride (the acid chloride of caprylic acid) to yield the final product, this compound.

Caption: Generalized synthesis pathway for this compound.

Applications in Research and Diagnostics

The primary application of this compound is the detection of caprylate esterase activity. This has proven particularly useful in the field of microbiology for the identification of specific bacterial species.

Detection of Salmonella

A key and well-established application is in the formulation of chromogenic agar media for the presumptive identification of Salmonella species.[1][4] Most Salmonella strains produce a caprylate esterase that can cleave this compound. When grown on a medium containing this substrate, Salmonella colonies will develop a distinct magenta color, allowing for their differentiation from other enteric bacteria that may be present in a sample. This method provides a rapid and visual screening tool in food safety and clinical diagnostics.

Differentiation of Other Bacterial Species

Beyond Salmonella, other bacteria such as certain species of Klebsiella and Enterobacter also exhibit caprylate esterase activity and can be detected using this substrate.[1][4] The specificity of the assay can be enhanced by incorporating this compound into a differential medium that contains other chromogenic substrates targeting different enzymatic activities. This allows for the simultaneous detection and differentiation of multiple bacterial species on a single plate.

Enzyme Assays and Drug Discovery

In a broader biochemical context, this compound can be employed in enzyme assays to screen for and characterize esterase activity from various sources. This can be valuable in drug discovery for identifying inhibitors of specific esterases or in biotechnology for discovering novel enzymes with desired properties.

Experimental Protocols

The following protocols provide a starting point for the use of this compound in common applications. Optimization may be required depending on the specific experimental conditions and the source of the esterase.

Preparation of Chromogenic Agar Plates for Microbial Detection

This protocol outlines the preparation of a solid medium for the visual identification of esterase-producing microorganisms.

Materials:

-

Basal agar medium (e.g., Tryptic Soy Agar, Nutrient Agar)

-

This compound

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Sterile Petri dishes

-

Autoclave

-

Water bath

Procedure:

-

Prepare the basal agar medium according to the manufacturer's instructions.

-

Autoclave the medium to sterilize and then cool to 45-50°C in a water bath.

-

Prepare a stock solution of this compound by dissolving it in a minimal amount of DMF or DMSO. A typical stock concentration is 20 mg/mL.

-

Aseptically add the substrate stock solution to the molten agar to a final concentration of 20-40 µg/mL. Mix thoroughly by gentle swirling to avoid bubble formation.

-

Pour the chromogenic agar into sterile Petri dishes (approximately 20-25 mL per plate).

-

Allow the plates to solidify at room temperature.

-

Store the plates in the dark at 2-8°C until use.

Inoculation and Incubation:

-

Streak the microbial sample onto the surface of the chromogenic agar plate to obtain isolated colonies.

-

Incubate the plates under the appropriate conditions for the target microorganism (e.g., 35-37°C for 24-48 hours for most bacteria).

-

Observe the plates for colony growth and color development. Esterase-positive colonies will appear magenta.

Caption: Workflow for preparing and using chromogenic agar plates.

Quantitative Esterase Activity Assay in a Microplate Format

This protocol provides a framework for quantifying esterase activity in a liquid sample using a microplate reader.

Materials:

-

Purified esterase or cell lysate containing esterase

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 565 nm

Procedure:

-

Prepare Substrate Solution: Prepare a stock solution of this compound in DMF or DMSO. Further dilute the stock solution in assay buffer to the desired working concentrations. Note: The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid enzyme inhibition.

-

Prepare Enzyme Samples: Dilute the enzyme or cell lysate to various concentrations in assay buffer.

-

Assay Setup:

-

Add a fixed volume of the enzyme sample to each well of the microplate.

-

Include a negative control with assay buffer instead of the enzyme sample.

-

Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

-

-

Initiate the Reaction: Add a fixed volume of the substrate solution to each well to start the reaction.

-

Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 565 nm at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes).

-

Data Analysis:

-

Plot the absorbance values against time for each enzyme concentration.

-

The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.

-

Plot V₀ against the enzyme concentration to determine the relationship between enzyme concentration and activity.

-

For Enzyme Kinetics (Determination of Kₘ and Vₘₐₓ):

-

Keep the enzyme concentration constant and vary the substrate concentration over a wide range.

-

Measure the initial reaction rates (V₀) for each substrate concentration.

-

Plot V₀ versus the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.[5] A Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can also be used for a linear representation of the data.[6][7]

Caption: Workflow for a quantitative esterase assay in a microplate format.

Performance Characteristics and Limitations

Substrate Specificity and Cross-Reactivity

This compound is designed to be a substrate for esterases, particularly those with a preference for caprylate (C8) esters. While it shows good specificity for the target esterase in Salmonella, it is important to recognize that other microorganisms can also produce esterases that may hydrolyze this substrate.[1][4] Therefore, its use in microbial identification should be considered presumptive and may require confirmatory tests. The specificity can be influenced by the length of the fatty acid chain; different indolyl esters with varying chain lengths are available for targeting different esterases.

Potential for Interference

As with any chromogenic assay, there is the potential for interference from components in the sample matrix. Highly colored or turbid samples can interfere with the spectrophotometric measurement of the magenta precipitate. In clinical samples, substances like hemoglobin (from hemolysis), bilirubin, and lipids can potentially interfere with chromogenic assays, although the extent of interference is dependent on the specific assay and instrumentation. It is always advisable to run appropriate controls to account for any background absorbance or non-enzymatic degradation of the substrate.

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| No or weak color development | Inactive enzyme; Incorrect pH or temperature; Presence of an enzyme inhibitor. | Verify enzyme activity with a positive control; Optimize assay conditions; Check sample for known inhibitors. |

| High background color | Spontaneous substrate hydrolysis; Contamination of reagents. | Prepare fresh substrate solutions; Use high-purity reagents; Run a no-enzyme control. |

| Inconsistent results | Pipetting errors; Temperature fluctuations. | Use calibrated pipettes; Ensure consistent incubation temperatures. |

| Precipitate forms in the stock solution | Low solubility at low temperatures. | Gently warm the stock solution to redissolve the substrate before use. |

Conclusion

This compound is a robust and versatile chromogenic substrate that serves as a powerful tool for the detection and quantification of esterase activity. Its primary application in the presumptive identification of Salmonella highlights its utility in food safety and clinical microbiology. The formation of a distinct magenta precipitate provides a clear and easily interpretable readout. By understanding the underlying principles of its mechanism, adhering to optimized experimental protocols, and being mindful of its potential limitations, researchers can effectively leverage this valuable reagent to advance their scientific investigations.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9951392, this compound. Retrieved from [Link]

-

University College London. (n.d.). The effect of substrate concentration on enzyme activity. Retrieved from [Link]

- Google Patents. (n.d.). CN106986809B - Synthesis method of 5-bromo-6-chloro-3-indoxyl.

- Google Patents. (n.d.). WO1999041409A1 - Chromogenic substrates for the detection of salmonella.

-

Biocyclopedia. (n.d.). Determination of Km and Vmax. Retrieved from [Link]

-

Patsnap. (2025). How to Determine Km and Vmax from Lab Data. Retrieved from [Link]

-

eGyanKosh. (n.d.). Determination of Km and Vmax using Lineweaver-Burk Graph. Retrieved from [Link]

-

University of Utah. (2023). Lecture 13: Determination of Km and Vmax. Retrieved from [Link]

Sources

- 1. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Glycosynth - Esterase activity [glycosynth.co.uk]

- 3. WO1999041409A1 - CHROMOGENIC SUBSTRATES FOR THE DETECTION OF $i(SALMONELLA) - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Untitled Document [ucl.ac.uk]

- 6. Determination of Km and Vmax | Enzymology | Biotechnology Methods | Botany Laboratory Experiments | Biocyclopedia.com [biocyclopedia.com]

- 7. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]

Synthesis of 5-Bromo-6-chloro-3-indolyl caprylate: An In-depth Technical Guide

This guide provides a comprehensive technical overview for the synthesis of 5-Bromo-6-chloro-3-indolyl caprylate, a chromogenic substrate pivotal for the detection of specific esterase activity. This document is intended for researchers, scientists, and professionals in the fields of biochemistry, microbiology, and drug development. We will delve into the synthetic pathway, detailing the underlying chemical principles, a step-by-step experimental protocol, and the critical considerations for ensuring a successful synthesis and a high-purity final product.

Introduction: The Significance of Chromogenic Substrates

Chromogenic substrates are indispensable tools in modern biological research and diagnostics.[1] These compounds are designed to be colorless and soluble until they are acted upon by a specific enzyme.[1] The enzymatic cleavage releases a chromophore, which then forms a colored, often insoluble, precipitate at the site of enzyme activity.[1]

This compound, also known as Magenta-Caprylate, is a specialized substrate for detecting caprylate esterase activity.[2] Upon enzymatic hydrolysis of the ester bond, it releases 5-bromo-6-chloro-1H-indol-3-ol.[2] This intermediate, in the presence of oxygen, undergoes oxidative dimerization to form 5,5'-dibromo-6,6'-dichloro-indigo, a vibrant magenta-colored precipitate.[2] This distinct color change provides a clear and localized signal of enzyme presence, making it particularly useful for the identification of bacteria such as Salmonella, which exhibit caprylate esterase activity.[3]

Synthetic Strategy: A Multi-step Approach

The synthesis of this compound is a multi-step process that begins with a substituted anthranilic acid and culminates in the esterification of the 5-bromo-6-chloro-3-indoxyl core. The overall synthetic route, based on established methodologies, can be broken down into three key stages:

-

Formation of the N-acylaminophenylglycine derivative: This involves the initial bromination of the aromatic ring followed by a nucleophilic substitution to introduce the glycine moiety.

-

Cyclization to form the indole core: The substituted phenylglycine is then cyclized to create the fundamental 1-acetyl-5-bromo-6-chloro-3-indoxyl intermediate.

-

Esterification and deprotection (if necessary): The final step is the esterification of the 3-hydroxyl group of the indoxyl core with capryloyl chloride.

This strategic approach allows for the controlled construction of the complex indole structure with the desired halogen substitutions.

Reaction Mechanisms and Rationale

Synthesis of the Indole Core

The formation of the 5-bromo-6-chloro-indole ring is the most intricate part of the synthesis. A plausible pathway begins with 4-chloro-2-aminobenzoic acid.[3]

-

Bromination: The first step is the electrophilic aromatic substitution (bromination) of 4-chloro-2-aminobenzoic acid. N-bromosuccinimide (NBS) is an effective and safer alternative to liquid bromine for this purpose.[3] The bromine atom is directed to the position para to the activating amino group and ortho to the deactivating but ortho, para-directing chloro group.

-

Nucleophilic Substitution: The resulting 5-bromo-4-chloro-2-aminobenzoic acid undergoes a nucleophilic substitution reaction with sodium chloroacetate to yield N-(4-bromo-5-chloro-2-carboxyl)phenylglycine.[3]

-

Cyclization and Decarboxylation: This intermediate is then subjected to a cyclization and decarboxylation reaction, often using a dehydrating agent like acetic anhydride, to form 1-acetyl-5-bromo-6-chloro-3-indoxyl acetate.[3] The acetyl group protects the nitrogen and the 3-hydroxyl group of the indole during this step.

Esterification of the 3-Indoxyl Hydroxyl Group

The final step is the esterification of the 3-hydroxyl group of the deprotected 5-bromo-6-chloro-1H-indol-3-ol with capryloyl chloride (also known as octanoyl chloride). This reaction proceeds via a nucleophilic acyl substitution mechanism.[4][5][6]

The alcohol (the 3-hydroxyl group of the indole) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[4][5][6] This forms a tetrahedral intermediate. The carbonyl double bond then reforms, and the chloride ion is eliminated as a good leaving group. A base, such as pyridine, is often added to neutralize the hydrogen chloride byproduct that is formed.[6]

Detailed Experimental Protocol

This protocol is a composite of established procedures and general organic synthesis techniques. Researchers should always perform a thorough risk assessment before commencing any chemical synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation |

| 4-Chloro-2-aminobenzoic acid | Reagent grade, 98% | Standard chemical supplier |

| N-Bromosuccinimide (NBS) | Reagent grade, 99% | Standard chemical supplier |

| Sodium chloroacetate | Reagent grade, 98% | Standard chemical supplier |

| Acetic anhydride | ACS reagent, ≥98% | Standard chemical supplier |

| Sodium acetate | Anhydrous, 99% | Standard chemical supplier |

| 1-Acetyl-5-bromo-6-chloro-3-indoxyl | Intermediate | Synthesized in-house |

| Capryloyl chloride (Octanoyl chloride) | 99% | Standard chemical supplier |

| Pyridine | Anhydrous, 99.8% | Standard chemical supplier |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard chemical supplier |

| Ethyl acetate | ACS reagent | Standard chemical supplier |

| Hexanes | ACS reagent | Standard chemical supplier |

| Sodium bicarbonate | ACS reagent | Standard chemical supplier |

| Anhydrous magnesium sulfate | Reagent grade | Standard chemical supplier |

Synthesis of 1-Acetyl-5-bromo-6-chloro-3-indoxyl acetate

This procedure is based on the general steps outlined in patent CN106986809B.[3]

-

Bromination: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-aminobenzoic acid in a suitable solvent such as glacial acetic acid. Slowly add N-bromosuccinimide (1.05 equivalents) in portions while stirring at room temperature. Monitor the reaction by thin-layer chromatography (TLC). Once the starting material is consumed, pour the reaction mixture into ice water to precipitate the product. Filter, wash with cold water, and dry to obtain 5-bromo-4-chloro-2-aminobenzoic acid.

-

Nucleophilic Substitution: To a solution of 5-bromo-4-chloro-2-aminobenzoic acid in a suitable solvent like dimethylformamide (DMF), add sodium chloroacetate (1.1 equivalents) and a base such as sodium carbonate. Heat the mixture and stir until TLC analysis indicates the completion of the reaction. Cool the mixture, acidify with a dilute acid (e.g., 1M HCl) to precipitate the product. Filter, wash with water, and dry to yield N-(4-bromo-5-chloro-2-carboxyl)phenylglycine.

-

Cyclization/Decarboxylation: Reflux the N-(4-bromo-5-chloro-2-carboxyl)phenylglycine with acetic anhydride and a catalytic amount of sodium acetate.[3] After the reaction is complete (monitored by TLC), cool the mixture and pour it into ice water. The product, 1-acetyl-5-bromo-6-chloro-3-indoxyl acetate, will precipitate. Filter, wash thoroughly with water, and dry. The crude product may be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of this compound

-

Deprotection (if starting from the diacetate): If the starting material is 1-acetyl-5-bromo-6-chloro-3-indoxyl acetate, the acetyl groups must be removed. This can be achieved by hydrolysis under basic conditions (e.g., with sodium methoxide in methanol) to yield 5-bromo-6-chloro-1H-indol-3-ol.

-

Esterification:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-acetyl-5-bromo-6-chloro-3-indoxyl (1 equivalent) in anhydrous dichloromethane (DCM).

-

Add anhydrous pyridine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add capryloyl chloride (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows the consumption of the starting material.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield a white to off-white solid.

-

Visualizing the Synthesis

Synthetic Pathway

Caption: Overall synthetic route to this compound.

Esterification Workflow

Caption: Step-by-step workflow for the esterification reaction.

Safety and Handling

Capryloyl Chloride (Octanoyl Chloride): This reagent is corrosive and a lachrymator.[7] It causes severe skin and eye burns and is destructive to the mucous membranes and upper respiratory tract.[8] It is also moisture-sensitive.[7] Always handle capryloyl chloride in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][7][8][9]

Pyridine: Pyridine is a flammable liquid with a harmful vapor. It should be handled in a fume hood, away from ignition sources.

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.

Characterization of the Final Product

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Expected Value |

| Appearance | White to off-white crystalline powder |

| Molecular Formula | C₁₆H₁₉BrClNO₂[2][10][11][12] |

| Molecular Weight | 372.68 g/mol [2] |

| Melting Point | Approximately 62 °C[2] |

| Solubility | Soluble in organic solvents like acetone, ethyl acetate, and DCM. Insoluble in water. |

| Storage | Store at -15°C, protected from light.[2] |

Spectroscopic Analysis:

-

¹H NMR and ¹³C NMR: These techniques are essential for confirming the structure of the final product. The patent CN106986809B mentions the acquisition of such data, which would show characteristic peaks for the aromatic protons of the indole ring, the aliphatic protons of the caprylate chain, and the corresponding carbon signals.[3]

-

Mass Spectrometry (MS): MS will confirm the molecular weight of the compound, showing a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a strong carbonyl stretch for the ester group (typically around 1735-1750 cm⁻¹) and other characteristic peaks for the indole ring.

Conclusion

The synthesis of this compound is a well-defined process that requires careful execution of standard organic chemistry techniques. By understanding the underlying reaction mechanisms and adhering to a detailed experimental protocol, researchers can reliably produce this valuable chromogenic substrate. Proper safety precautions are paramount, especially when handling corrosive and volatile reagents. The successful synthesis and purification of this compound will provide a high-quality tool for the sensitive and specific detection of esterase activity in a variety of research and diagnostic applications.

References

-

Save My Exams. (2025, March 31). Acyl chlorides and alcohols. A Level Chemistry. [Link]

-

Clark, J. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. [Link]

-

JoVE. (2025, May 22). Video: Acid Halides to Esters: Alcoholysis. [Link]

-

DC Fine Chemicals. (2023, June 15). Chromogenic Substrates Overview. [Link]

- Google Patents. (n.d.). CN106986809B - Synthesis method of 5-bromo-6-chloro-3-indoxyl.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Octanoyl chloride, 99%. [Link]

-

Krishna Solvechem Ltd. (KSCL). (n.d.). Octanoyl Chloride MSDS. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

DC Fine Chemicals. (n.d.). This compound. [Link]

-

Inalco. (n.d.). 5-Bromo-6-Chloro-3-Indolyl-Caprylate. [Link]

Sources

- 1. Capryloyl chloride(111-64-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. 5-Bromo-6-chloro-3-indoxyl caprylate, Patent WO 2022/038120 | 209347-94-4 | B-7102_P00 [biosynth.com]

- 3. CN106986809B - Synthesis method of 5-bromo-6-chloro-3-indoxyl - Google Patents [patents.google.com]

- 4. savemyexams.com [savemyexams.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Video: Acid Halides to Esters: Alcoholysis [jove.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. CAPRYLYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. kscl.co.in [kscl.co.in]

- 10. This compound | C16H19BrClNO2 | CID 9951392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. 5-Bromo-6-Chloro-3-Indolyl-Caprylate [inalcopharm.com]

physicochemical properties of 5-Bromo-6-chloro-3-indolyl caprylate

An In-Depth Technical Guide to 5-Bromo-6-chloro-3-indolyl caprylate

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the core physicochemical properties and applications of this compound. It is designed to provide not just data, but actionable insights grounded in established scientific principles.

Introduction: Unveiling a Versatile Chromogenic Substrate

This compound, often referred to by its synonym Magenta-Caprylate, is a specialized indolyl ester that has become an indispensable tool in microbiology and enzymology.[1][2][3] Its primary utility lies in its function as a chromogenic substrate for the detection of caprylate esterase (C8 esterase) activity.[2][4][5] The enzymatic cleavage of this compound initiates a cascade reaction that results in the formation of a distinctly colored, insoluble magenta precipitate, providing a clear visual indicator of enzyme presence.[2][3][6] This unique property makes it particularly valuable for identifying specific microorganisms, such as Salmonella, and some species of Klebsiella and Enterobacter, which are known to produce this type of esterase.[2][3] Beyond microbial detection, its applications extend to broader biochemical assays, enzyme kinetics studies, and diagnostic tool development.[1]

Core Physicochemical Characteristics

The experimental utility of a compound is fundamentally dictated by its physical and chemical properties. Understanding these characteristics is crucial for designing robust assays, ensuring proper storage, and interpreting results accurately.

Structural and Molecular Data

The specific halogen substitutions (bromine at position 5 and chlorine at position 6) on the indole ring are critical to the final color and properties of the dimerized indigo product. The caprylate (octanoate) side-chain confers specificity for C8 esterases.

| Property | Value | Source(s) |

| CAS Number | 209347-94-4 | [1][7][8] |

| Molecular Formula | C₁₆H₁₉BrClNO₂ | [1][7][9] |

| Molecular Weight | ~372.7 g/mol | [2][9][10] |

| Synonyms | Magenta-Caprylate, 5-Bromo-6-chloro-3-indoxyl octanoate | [1][7][9] |

| Appearance | White to yellowish crystalline powder | [1][11] |

Thermal and Physical Properties

These properties are essential for handling, storage, and predicting the compound's behavior under various experimental conditions. The defined melting point range is a key indicator of purity.

| Property | Value | Source(s) |

| Melting Point | 57-63 °C | [1][7] |

| Boiling Point | 482.6 ± 40.0 °C (at 760 mmHg) | [2][7] |

| Density | 1.4 ± 0.1 g/cm³ | [7] |

| Flash Point | 245.7 ± 27.3 °C | [2][7] |

| Vapor Pressure | 0 mmHg at 25°C | [7][11] |

Solubility Profile

The solubility of Magenta-Caprylate dictates how stock solutions should be prepared for incorporation into culture media or buffer systems. Its limited aqueous solubility necessitates the use of organic solvents for initial dissolution.

| Solvent | Solubility | Source(s) |

| Water | Low solubility | [11] |

| Organic Solvents | Readily soluble in dimethyl sulfoxide (DMSO) and ethyl acetate | [11] |

| Acetone | Soluble (e.g., 1% solution) | [9][12] |

| Dimethylformamide/Water (1:1 v/v) | Soluble (e.g., 1% solution) | [13] |

Insight for the Bench Scientist: The choice of solvent is critical. For microbiological media, a concentrated stock in a solvent like DMSO or acetone is typically prepared and then diluted to the final working concentration in the aqueous medium. This minimizes the final organic solvent concentration to avoid toxicity to the target organisms while ensuring the substrate is available for enzymatic action.

Mechanism of Action: From Colorless Substrate to Magenta Signal

The detection mechanism is a two-step enzymatic and oxidative process. The elegance of this system lies in its ability to transform a soluble, colorless substrate into a localized, insoluble colored product precisely at the site of enzymatic activity.

-

Enzymatic Cleavage: Caprylate esterase, produced by the target organism or present in the sample, hydrolyzes the ester bond of the this compound substrate.

-

Release and Dimerization: This cleavage releases the caprylate moiety and a highly unstable intermediate, 5-bromo-6-chloro-1H-indol-3-ol.

-

Oxidative Dimerization: In the presence of atmospheric oxygen, this intermediate undergoes rapid oxidative dimerization. Two molecules of the indol-3-ol couple to form 5,5'-dibromo-6,6'-dichloro-indigo.

-

Precipitation: This resulting indigo dye is a vibrant, water-insoluble magenta compound that precipitates out of solution, forming a visible colored colony or a localized color change.[2][3][6] The maximum absorbance (λmax) of this chromophore is approximately 565 nm.[2][3][6]

Caption: Experimental workflow for chromogenic agar plate assay.

Step-by-Step Methodology

-

Prepare Stock Solution:

-

Aseptically weigh 20 mg of this compound powder.

-

Dissolve it in 1 mL of sterile-filtered DMSO or acetone to create a 20 mg/mL stock solution.

-

Causality: A concentrated stock in an organic solvent is necessary due to the substrate's poor aqueous solubility. This stock can be stored protected from light at -20°C. [2]

-

-

Prepare Chromogenic Agar Medium:

-

Prepare 1 liter of Tryptic Soy Agar (or another suitable non-selective medium) according to the manufacturer's instructions and autoclave.

-

Cool the molten agar in a 45-50°C water bath. Holding it at this temperature is crucial to prevent premature solidification while avoiding thermal degradation of the substrate.

-

Aseptically add 5 mL of the 20 mg/mL Magenta-Caprylate stock solution to the 1 liter of molten agar. This yields a final concentration of 100 µg/mL. Mix thoroughly but gently to avoid introducing air bubbles.

-

Self-Validation: The final concentration may need optimization depending on the target organism's enzyme expression level. A slightly opaque, uniform medium is expected.

-

-

Pour Plates:

-

Dispense approximately 20-25 mL of the chromogenic agar into sterile petri dishes.

-

Allow the plates to cool and solidify completely on a level surface.

-

Store the plates at 2-8°C in the dark until use. [1]They should ideally be used within 1-2 weeks.

-

-

Inoculation and Incubation:

-

Using a sterile loop, streak the bacterial samples onto the surface of the agar plates to obtain isolated colonies.

-

Include known positive and negative control strains for quality assurance.

-

Incubate the plates under conditions appropriate for the test organism (e.g., 37°C for 24-48 hours for Salmonella).

-

-

Interpretation of Results:

-

Examine the plates for colony growth and color.

-

Positive Result: Colonies that produce caprylate esterase will appear magenta or have a magenta halo. The intensity of the color can be proportional to the level of enzyme activity.

-

Negative Result: Colonies lacking the enzyme will grow but remain their natural color (e.g., white or beige).

-

Stability, Storage, and Safety

Proper handling and storage are paramount to maintaining the integrity and reactivity of the substrate.

-

Storage: The powder should be stored in a tightly sealed container, protected from light, and refrigerated at 2-8°C or frozen at -15°C or below for long-term stability. [1][2]* Stability: The compound is relatively stable when stored correctly as a solid. However, it can gradually decompose under bright light. [11]Solutions should be prepared fresh or stored frozen in the dark.

-

Safety: Standard laboratory precautions should be taken. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye contact. [11]Some suppliers indicate it may cause skin, eye, and respiratory irritation. [14]Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust. [11]

Conclusion

This compound is a highly effective and specific chromogenic substrate for the detection of caprylate esterase. Its well-defined physicochemical properties and straightforward mechanism of action enable the development of reliable and visually intuitive assays. For researchers in microbiology, clinical diagnostics, and enzymology, a thorough understanding of its properties—from solubility to the mechanism of color formation—is the foundation for its successful application in achieving precise and reproducible results.

References

-

Glycosynth. (n.d.). This compound. Retrieved from [Link]

-

Inalco. (n.d.). 5-Bromo-6-Chloro-3-Indolyl-Caprylate. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Glycosynth. (n.d.). Esterase activity. Retrieved from [Link]

-

iGEM Registry of Standard Biological Parts. (2013). Part:BBa_K1216002. Retrieved from [Link]

-

DC Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

Glycosynth. (n.d.). News. Retrieved from [Link]

-

G-Biosciences. (n.d.). Enzyme substrates for esterases and lipases. Retrieved from [Link]

- Google Patents. (n.d.). CN106986809B - Synthesis method of 5-bromo-6-chloro-3-indoxyl.

-

Glycosynth. (n.d.). 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Bromo-6-chloro-3-indoxyl caprylate, Patent WO 2022/038120 | 209347-94-4 | B-7102_P00 [biosynth.com]

- 3. 5-Bromo-6-chloro-3-indoxyl caprylate, Patent WO 2022/038120 [cymitquimica.com]

- 4. Glycosynth - Esterase activity [glycosynth.co.uk]

- 5. Enzyme substrates for esterases and lipases [gbiosciences.com]

- 6. This compound, Patent WO 2022/038120 [cymitquimica.com]

- 7. echemi.com [echemi.com]

- 8. cdn.usbio.net [cdn.usbio.net]

- 9. Glycosynth - this compound [glycosynth.co.uk]

- 10. This compound | C16H19BrClNO2 | CID 9951392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. Part:BBa K1216002 - parts.igem.org [parts.igem.org]

- 13. Glycosynth - 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside [glycosynth.co.uk]

- 14. dcfinechemicals.com [dcfinechemicals.com]

CAS number 209347-94-4 applications in research

An In-depth Technical Guide to the Research Applications of Danusertib (PHA-739358), a Pan-Aurora Kinase Inhibitor

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Danusertib (also known as PHA-739358), a potent, small-molecule inhibitor of the Aurora kinase family. Intended for researchers, scientists, and drug development professionals, this document synthesizes key preclinical and clinical findings, outlines detailed experimental protocols, and explores the mechanistic underpinnings of Danusertib's therapeutic potential in oncology and beyond.

Introduction: The Emergence of a Multi-Targeted Mitotic Inhibitor

Danusertib is a pyrrolo-pyrazole derivative that functions as an ATP-competitive inhibitor of all three members of the Aurora kinase family: Aurora A, Aurora B, and Aurora C.[1][2] These serine/threonine kinases are crucial regulators of mitosis, playing pivotal roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[3] Their overexpression is a common feature in a wide array of human cancers, making them attractive targets for anticancer therapies.[2][3] Danusertib was one of the pioneering Aurora kinase inhibitors to advance into clinical trials, demonstrating a promising profile for therapeutic development.[2]

Chemical and Physical Properties of Danusertib

| Property | Value |

| CAS Number | 209347-94-4 (Disputed); 827318-97-8 (Unambiguous for Danusertib) |

| Synonyms | PHA-739358 |

| Molecular Formula | C₂₆H₃₀N₆O₃ |

| Molecular Weight | 474.55 g/mol [4] |

Note on CAS Number: While CAS number 209347-94-4 has been associated with Danusertib in some literature, it is also linked to 5-Bromo-6-chloro-3-indolyl caprylate.[5][6][7][8][9][10][11][12][13][14][15][16][17][18] The unambiguous CAS number for Danusertib is 827318-97-8.

Core Mechanism of Action: Pan-Aurora Kinase Inhibition and Beyond

Danusertib exhibits potent inhibitory activity against the Aurora kinases, with a dominant cellular phenotype related to Aurora B inhibition.[19] This leads to defects in chromosome alignment and segregation, ultimately causing cell cycle arrest in the G2/M phase and, in many cases, apoptosis.[1] A key pharmacodynamic biomarker for Danusertib's activity is the inhibition of phosphorylation of histone H3 on serine 10, a direct substrate of Aurora B.[20][21]

Interestingly, Danusertib's activity is not confined to the Aurora kinases. It possesses a multi-targeted profile, inhibiting several other kinases relevant to cancer pathogenesis.[2][4]

Table of Kinase Inhibition for Danusertib

| Kinase Target | IC₅₀ (nM) | Reference |

| Aurora A | 13 | [1][4] |

| Aurora B | 79 | [1][4] |

| Aurora C | 61 | [1][4] |

| Abl | 25 | [2][4] |

| Abl (T315I mutant) | Potent Activity | [20][22] |

| FGFR1 | 47 | [4] |

| Ret | 31 | [2][4] |

| TrkA | 31 | [2][4] |

This broader kinase profile, particularly its activity against Abl and the imatinib-resistant T315I mutant, significantly expands its therapeutic potential, most notably in the treatment of Chronic Myeloid Leukemia (CML).[20][23]

Signaling Pathway: The Central Role of Aurora Kinases in Mitosis

The following diagram illustrates the critical functions of Aurora A and Aurora B during mitosis, the disruption of which is the primary mechanism of Danusertib.

Caption: Danusertib inhibits Aurora A and B, disrupting key mitotic events and leading to cell cycle arrest.

Research Applications in Oncology

Danusertib has been investigated in a variety of hematological malignancies and solid tumors. Its dual action on mitosis and on specific oncogenic tyrosine kinases provides a strong rationale for its use in diverse cancer types.

Chronic Myeloid Leukemia (CML) and Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL)

The efficacy of Danusertib in CML and Ph+ ALL is a prime example of its multi-targeting advantage.[24] The BCR-ABL fusion protein is the key driver in these leukemias. While tyrosine kinase inhibitors (TKIs) like imatinib are effective, resistance often emerges, frequently through the "gatekeeper" T315I mutation in the Abl kinase domain.[20]

Danusertib potently inhibits both wild-type and T315I mutant BCR-ABL.[20][22][23] This makes it a critical research tool and potential therapeutic for TKI-resistant leukemias.[25][26] Clinical studies have shown that Danusertib can elicit hematologic and cytogenetic responses in patients with advanced CML and Ph+ ALL who are resistant or intolerant to second-generation TKIs.[20][25]

Experimental Protocol: In Vitro Proliferation Assay for TKI-Resistant CML Cells

-

Cell Culture: Culture Ba/F3 cells engineered to express BCR-ABL (wild-type or T315I mutant) in RPMI-1640 medium supplemented with 10% FBS and appropriate antibiotics. Maintain cells at 37°C in a 5% CO₂ atmosphere.

-

Compound Preparation: Prepare a 10 mM stock solution of Danusertib in DMSO. Perform serial dilutions to obtain working concentrations ranging from 1 nM to 10 µM.

-

Cell Seeding: Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL.

-

Treatment: Add Danusertib at various concentrations to the wells. Include a DMSO-only control.

-

Incubation: Incubate the plate for 72 hours.

-

Viability Assessment: Add 10 µL of a resazurin-based reagent (e.g., alamarBlue) or MTS reagent to each well. Incubate for 2-4 hours.

-

Data Acquisition: Measure fluorescence or absorbance using a plate reader.

-

Analysis: Normalize the data to the DMSO control and plot a dose-response curve to calculate the IC₅₀ value using non-linear regression.

Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs)

Research has demonstrated that Aurora kinases A and B are expressed in the majority of GEP-NETs.[3] This provides a strong rationale for investigating Aurora kinase inhibitors in this tumor type.

In preclinical studies, Danusertib effectively inhibited cell proliferation, induced G2/M cell cycle arrest, and promoted apoptosis in human GEP-NET cell lines (BON1 and QGP).[3] Furthermore, in both subcutaneous and orthotopic liver metastasis xenograft models, Danusertib significantly reduced tumor growth.[3]

Experimental Workflow: Orthotopic Xenograft Model for GEP-NET Liver Metastases

Caption: Workflow for evaluating Danusertib efficacy in a GEP-NET orthotopic liver metastasis model.

Other Solid Tumors and Hematological Malignancies

Danusertib has shown anti-proliferative activity across a broad panel of cancer cell lines.[23] Phase I and II clinical trials have explored its use in various advanced solid tumors, including colorectal and prostate cancer, where it has demonstrated disease stabilization in some patients.[20] Its activity in other myeloid leukemias, such as Acute Myeloid Leukemia (AML), has also been a subject of investigation.[23][27]

Emerging Research Areas: Anti-Trypanosomal Activity

Intriguingly, the application of Danusertib is being explored beyond oncology. Target repurposing studies have identified it as a lead compound for developing new anti-trypanosomal drugs.[28] Danusertib inhibits the Aurora kinase 1 of Trypanosoma brucei (TbAUK1) and is effective at killing the parasite in vitro, including the human infective T. b. rhodesiense strain.[28] This highlights the potential of leveraging well-characterized kinase inhibitors to accelerate drug discovery for neglected infectious diseases.

Conclusion and Future Directions

Danusertib (PHA-739358) is a powerful research tool and a clinically evaluated therapeutic candidate that has significantly contributed to our understanding of the role of Aurora kinases in cancer. Its defining feature is its multi-targeted profile, which not only provides a potent anti-mitotic effect but also overcomes specific drug resistance mechanisms, as exemplified by its activity against the T315I BCR-ABL mutation.[20]

Future research should continue to explore rational combination therapies. Pairing Danusertib with other targeted agents or conventional chemotherapy could yield synergistic effects and overcome intrinsic or acquired resistance.[2] Furthermore, the development of oral formulations could significantly enhance its clinical applicability.[20] The unexpected potential of Danusertib as an anti-parasitic agent opens up exciting new avenues for drug repurposing and development.[28]

References

-

Geffen, Y., et al. (2011). Danusertib, an aurora kinase inhibitor. Expert Opinion on Investigational Drugs, 20(10), 1429-1437. Retrieved January 4, 2026, from [Link]

-

Ploeckinger, U., et al. (2012). Targeting Aurora Kinases with Danusertib (PHA-739358) Inhibits Growth of Liver Metastases from Gastroenteropancreatic Neuroendocrine Tumors in an Orthotopic Xenograft Model. Clinical Cancer Research, 18(17), 4621-4632. Retrieved January 4, 2026, from [Link]

-

Pollastri, M. P., et al. (2014). The human Aurora kinase inhibitor danusertib is a lead compound for anti-trypanosomal drug discovery via target repurposing. Bioorganic & Medicinal Chemistry Letters, 24(15), 3443-3447. Retrieved January 4, 2026, from [Link]

-

Danusertib | C26H30N6O3 | CID 11442891. (n.d.). PubChem - NIH. Retrieved January 4, 2026, from [Link]

-

Cortes, J. E., et al. (2015). A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy. Haematologica, 100(7), 898-904. Retrieved January 4, 2026, from [Link]

-

Cohen, R. B., et al. (2011). A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors. Clinical Cancer Research, 17(22), 7249-7258. Retrieved January 4, 2026, from [Link]

-

A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy. (2015). PubMed. Retrieved January 4, 2026, from [Link]

-

This compound | C16H19BrClNO2 | CID 9951392. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

5-Bromo-6-Chloro-3-indolyl-caprylate, 98%, CAS No. : [209347-94-4]. (n.d.). Rose Scientific Ltd. Retrieved January 4, 2026, from [Link]

-

Carpinelli, P., et al. (2007). PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer. Molecular Cancer Therapeutics, 6(12 Pt 1), 3158-3168. Retrieved January 4, 2026, from [Link]

-

5-Bromo-6-chloro-3-indoxyl caprylate. (n.d.). G-Biosciences. Retrieved January 4, 2026, from [Link]

-

This compound. (n.d.). DC Fine Chemicals. Retrieved January 4, 2026, from [Link]

-

Danusertib, a Multi-Kinase Aurora Inhibitor, Promising for Treatment of CML Refractory to First- and Second-generation Kinase In. (n.d.). CML Support. Retrieved January 4, 2026, from [Link]

-

Treatment of human pre-B acute lymphoblastic leukemia with the Aurora kinase inhibitor PHA-739358 (Danusertib). (2012). BMC Cancer, 12, 264. Retrieved January 4, 2026, from [Link]

-

A phase I study of the aurora A kinase inhibitor alisertib in combination with 7+3 induction chemotherapy in patients with acute myeloid leukemia. (n.d.). Dana-Farber Cancer Institute. Retrieved January 4, 2026, from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Danusertib, an aurora kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. 209347-94-4 , this compound, Magenta caprylate; 5-Bromo-6-chloro-3-indoxyl octanoate [chemsynlab.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | C16H19BrClNO2 | CID 9951392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Bromo-6-Chloro-3-indolyl-caprylate, 98%, CAS No. : [209347-94-4] | ES-1007-004 [rosesci.com]

- 9. This compound | 209347-94-4 [sigmaaldrich.com]

- 10. 209347-94-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 11. 5-Bromo-6-chloro-3-indoxyl caprylate, Patent WO 2022/038120 | 209347-94-4 | B-7102_P00 [biosynth.com]

- 12. chemimpex.com [chemimpex.com]

- 13. 5-Bromo-6-chloro-3-indoxyl caprylate [gbiosciences.com]

- 14. 209347-94-4 , this compound, Magenta caprylate; 5-Bromo-6-chloro-3-indoxyl octanoate [chemsynlab.com]

- 15. 209347-97-7 , 5-Bromo-6-chloro-3-indolyl palmitate , Magenta-Pal [chemsynlab.com]

- 16. level.com.tw [level.com.tw]

- 17. chemimpex.com [chemimpex.com]

- 18. file.bldpharm.com [file.bldpharm.com]

- 19. PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. apexbt.com [apexbt.com]

- 23. caymanchem.com [caymanchem.com]

- 24. Danusertib, a Multi-Kinase Aurora Inhibitor, Promising for Treatment of CML Refractory to First- and Second-generation Kinase In | CML Support [cmlsupport.org.uk]

- 25. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Treatment of human pre-B acute lymphoblastic leukemia with the Aurora kinase inhibitor PHA-739358 (Danusertib) - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A phase I study of the aurora A kinase inhibitor alisertib in combination with 7+3 induction chemotherapy in patients with acute myeloid leukemia. | Dana-Farber Cancer Institute [dana-farber.org]

- 28. The human Aurora kinase inhibitor danusertib is a lead compound for anti-trypanosomal drug discovery via target repurposing - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of Magenta-Caprylate

Introduction

The successful development of a novel active pharmaceutical ingredient (API) into a safe, effective, and stable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties.[1] Among the most critical of these are solubility and stability.[2] Solubility dictates the bioavailability of a drug, influencing its absorption and therapeutic efficacy, while stability ensures that the drug maintains its quality, safety, and potency throughout its shelf life.[3][4] This guide provides a comprehensive technical overview of the methodologies and strategic considerations for characterizing the solubility and stability of Magenta-Caprylate, a novel investigational compound.

Magenta-Caprylate (5-Bromo-6-Chloro-3-Indolyl Caprylate) is a chromogenic substrate used in microbiology for the detection of esterase activity.[5] While its primary application is not as a therapeutic agent, its physicochemical properties serve as an excellent model for this guide. The "Caprylate" moiety, a salt of the medium-chain fatty acid caprylic acid, is known to be used in pharmaceutical formulations, sometimes as a permeation enhancer.[6][7] This structural feature suggests that Magenta-Caprylate may possess interesting solubility characteristics, making it a pertinent subject for this in-depth analysis.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and regulatory expectations.

Physicochemical Characterization of Magenta-Caprylate

A foundational understanding of an API's intrinsic properties is paramount before embarking on detailed solubility and stability studies. These properties govern how the molecule will behave in various environments.

| Property | Hypothetical Value | Rationale and Implication |

| Molecular Formula | C16H19BrClNO2 | Confirmed from chemical databases.[8] |

| Molecular Weight | 372.68 g/mol | Confirmed from chemical databases.[5][8] |

| Appearance | White to off-white crystalline powder | As described for similar compounds.[5] The physical state is critical for solid-state characterization.[9] |

| pKa | 9.5 (Indole N-H) | The indole nitrogen is weakly acidic. This value is crucial for predicting how solubility will change with pH. Ionization significantly impacts both solubility and permeability.[10] |

| Log P (Octanol/Water) | 4.2 | The caprylate chain and halogenated indole ring suggest high lipophilicity. A high Log P often correlates with low aqueous solubility, potentially classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.[11][12] |

Solubility Profiling: A Multi-Faceted Approach

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[13] Poorly soluble drugs often exhibit low and variable absorption.[2] Therefore, a comprehensive solubility assessment under various conditions is essential.[14] This section outlines the key experimental protocols to build a complete solubility profile for Magenta-Caprylate.

The Rationale: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two key types of solubility measurements:

-

Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, typically introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.[15] It's a measure of apparent solubility under non-equilibrium conditions and is valuable for early-stage discovery to quickly flag potential issues.[16][17] However, kinetic solubility values can overestimate true solubility due to the formation of supersaturated solutions.[15]

-

Thermodynamic Solubility: This is the true equilibrium solubility, measured when a surplus of the solid compound is allowed to equilibrate with a solvent over an extended period.[18] The "shake-flask" method is the gold standard for this determination and is essential for later-stage development and regulatory filings.[16]

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

This protocol provides a rapid assessment of Magenta-Caprylate's apparent solubility.

Causality: The use of a DMSO stock is standard in high-throughput screening. Nephelometry, which measures light scattering from precipitated particles, offers a fast and automated endpoint.

-

Preparation: Prepare a 10 mM stock solution of Magenta-Caprylate in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing the aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4). This maintains a consistent, low final DMSO concentration (e.g., 1%).

-

Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation.[16]

-

Measurement: Read the plate using a nephelometer to detect light scattering. The lowest concentration at which a significant increase in scattering is observed is reported as the kinetic solubility.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility, providing a definitive value for development.

Causality: This method ensures that the system reaches true equilibrium between the solid and dissolved states, providing a thermodynamically stable and accurate measurement.[18] Using HPLC for quantification ensures specificity and accuracy, separating the API from any potential impurities or degradants.[13][19]

-

Sample Preparation: Add an excess amount of solid Magenta-Caprylate (e.g., 2-5 mg) to a series of glass vials.

-

Solvent Addition: Add a known volume (e.g., 1 mL) of the desired aqueous medium (e.g., pH 1.2, 4.5, and 6.8 buffers to simulate the gastrointestinal tract) to each vial.[20]

-

Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours.[16] Equilibration time should be confirmed by sampling at multiple time points (e.g., 24, 48, 72 hours) until the concentration plateaus.[18]

-

Sample Processing: After equilibration, allow the vials to stand for a short period for large particles to settle. Withdraw an aliquot and filter it through a 0.45 µm PVDF syringe filter to remove undissolved solids.

-

Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of Magenta-Caprylate using a validated stability-indicating HPLC-UV method.[21]

Data Presentation: pH-Solubility Profile

Summarizing the thermodynamic solubility data across a range of pH values is critical.

| Buffer System | pH | Thermodynamic Solubility (µg/mL) | Provisional BCS Class |

| 0.1 N HCl | 1.2 | < 1 | Low Solubility |

| Acetate Buffer | 4.5 | < 1 | Low Solubility |

| Phosphate Buffer | 6.8 | < 1 | Low Solubility |

| FaSSIF* | 6.5 | 5 | Low Solubility |

*Fasted State Simulated Intestinal Fluid. Solubility in biorelevant media can provide more predictive insights into in vivo performance.[14]

Interpretation: The hypothetical data suggests Magenta-Caprylate is a poorly soluble compound across the physiological pH range.[11] Given its high lipophilicity (Log P), it would be provisionally classified as a BCS Class II (low solubility, high permeability) compound, indicating that its absorption will likely be limited by its dissolution rate.[12]

Workflow Visualization

Stability Assessment: Ensuring Product Integrity

Stability testing is a mandatory component of drug development, designed to understand how the quality of an API and its drug product varies over time under the influence of environmental factors.[4][22] Forced degradation (or stress testing) is a critical first step.

The Rationale: Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the API using conditions more severe than accelerated stability testing.[22] The primary goals, as mandated by ICH guidelines, are:[23]

-

To elucidate degradation pathways: Understanding how the molecule breaks down helps in designing stable formulations.

-

To identify degradation products: Characterizing major degradants is crucial for safety assessment.

-

To develop and validate a stability-indicating analytical method: The chosen analytical method (typically HPLC) must be able to resolve the parent API from all process impurities and degradation products, proving its specificity.[24]

Experimental Protocol: Forced Degradation of Magenta-Caprylate

This protocol subjects Magenta-Caprylate to a range of stress conditions as outlined in ICH guidelines.[22][25]

Causality: Each condition targets a specific degradation pathway. Acid/base hydrolysis, oxidation, and photolysis are common routes for drug degradation. Thermal stress assesses the intrinsic stability of the molecule. A mass balance close to 100% provides confidence that all major degradants have been detected.

-

Stock Preparation: Prepare a solution of Magenta-Caprylate at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

-

Stress Conditions: Expose aliquots of the solution to the following conditions:

-

Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 8 hours.

-

Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

-

Thermal: Heat the solution at 80°C for 48 hours.

-

Photolytic: Expose the solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).[26][27] A dark control sample must be stored under the same temperature conditions to isolate the effect of light.[27]

-

-

Neutralization: After the exposure period, neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples, including an unstressed control, using an HPLC-UV/DAD or HPLC-MS system.[24]

-

Evaluation:

-

Calculate the percentage of degradation for Magenta-Caprylate.

-

Determine the Relative Retention Time (RRT) for all new peaks (degradants).

-

Perform a mass balance calculation (% Assay of API + % Sum of all Degradants).

-

Data Presentation: Forced Degradation Summary

| Stress Condition | % Degradation of Magenta-Caprylate | Major Degradants (RRT) | Mass Balance (%) |

| 0.1 N HCl / 60°C | 15.2% | 0.78, 0.85 | 99.1% |

| 0.1 N NaOH / 60°C | 45.8% | 0.65, 0.91 | 98.5% |

| 3% H₂O₂ / RT | 8.5% | 1.15 (N-oxide) | 99.5% |

| Heat (80°C) | 3.1% | Minor peaks | 100.2% |

| Light (ICH Q1B) | 11.7% | 0.82, 1.24 | 98.9% |

Interpretation: The hypothetical data reveals that Magenta-Caprylate is particularly susceptible to alkaline hydrolysis and shows moderate sensitivity to acid hydrolysis and light. It is relatively stable against oxidation and thermal stress. This information is critical for formulation and manufacturing, suggesting that exposure to high pH and light should be minimized. The development of a light-protective packaging system would be a necessary consideration.[28][29]

Long-Term Stability Studies (ICH Q1A)

Following forced degradation, formal stability studies are conducted on the API and final drug product under ICH-prescribed long-term and accelerated conditions to establish a re-test period or shelf life.[30]

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) and tested for appearance, assay, degradation products, and other critical quality attributes.[30]

Stability Workflow Visualization

Conclusion and Strategic Recommendations

The comprehensive characterization of Magenta-Caprylate's solubility and stability provides the foundational knowledge required for its successful development. The hypothetical data presented herein classifies Magenta-Caprylate as a BCS Class II compound with significant stability challenges related to pH and light sensitivity.

Based on this profile, the following strategic recommendations are proposed:

-

Formulation Strategy: Given the poor aqueous solubility, formulation strategies should focus on solubility enhancement. Options include the development of an amorphous solid dispersion, a lipid-based formulation, or particle size reduction (micronization). The caprylate moiety itself may be leveraged in self-emulsifying drug delivery systems (SEDDS).

-

Manufacturing and Handling: Strict pH control must be maintained during the manufacturing process to avoid base-catalyzed hydrolysis. Manufacturing and storage areas should be equipped with UV-filtered light to prevent photodegradation.

-

Packaging: The final drug product will require primary packaging that offers robust protection from light, such as amber-colored bottles or opaque blister packs.

By systematically evaluating solubility and stability, drug development professionals can proactively address potential challenges, mitigate risks, and design robust and effective pharmaceutical products.

References

- Biopharmaceutics Classification System. Wikipedia. [Link]

- An Overview of the Biopharmaceutics Classification System (BCS). GSC Online Press. [Link]

- Biopharmaceutics Classification System: A Regulatory Approach. Dissolution Technologies. [Link]

- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

- Biopharmaceutics Classification System (BCS) - An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]

- The BCS (Biopharmaceutical Classification System). Biorelevant.com. [Link]

- MAGENTA-CAPRYLATE. ChemBK. [Link]

- What are the physicochemical properties of drug? LookChem. [Link]

- Forced Degradation. SGS. [Link]

- Stability and Solubility Studies. Crystal Pharmatech Co., Ltd. [Link]

- ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. atlas-mts.com. [Link]

- Forced Degradation Studies. MedCrave online. [Link]

- ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]

- Physicochemical properties of drug. Slideshare. [Link]

- Physicochemical Properties Of Drugs. Unacademy. [Link]

- Physicochemical properties of drug: Significance and symbolism. wisdomlib.org. [Link]

- Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

- Solid State Stability. VxP Pharma. [Link]

- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

- Kinetic versus thermodynamic solubility temptations and risks. Ovid. [Link]

- Clinical Profile of Sodium Caprylate (Food Grade) for Compounding. GlobalRx. [Link]

- A Novel Suspension Formulation Enhances Intestinal Absorption of Macromolecules Via Transient and Reversible Transport Mechanisms. PMC - NIH. [Link]

- Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]

- Sodium caprylate. ChemBK. [Link]

- Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

- Defining Drug Stability with Dissolution Testing. Pharmaceutical Technology. [Link]

- Stability Testing - Develop Stable Pharmaceutical Products. ComplianceOnline. [Link]

- (Magenta Caprylate (this compound). Discovery Fine Chemicals. [Link]

- Structures of sodium caprate (C10) and sodium caprylate (C8). ResearchGate. [Link]

- Solid State Characterization of APIs. CD Formulation. [Link]

- Solid-State Characterization — The Hidden Key to API Stability and Performance. wishrutpharma.com. [Link]

- Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. [Link]

- Pharmaceutical Solid-State Studies. Bioprocess Online. [Link]

- Analytical Techniques In Stability Testing. Separation Science. [Link]

- Sodium Caprylate in Specialty Applications: Beyond Pharma and Food. chemicallime.com. [Link]

- Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit. FDA. [Link]

- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. [Link]

- Guidelines for Pharmaceutical Stability Study. Pharmaguideline. [Link]

- Analytical Method Selection for Drug Product Dissolution Testing. dissolution.com. [Link]

- A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PubMed Central. [Link]

Sources

- 1. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. What are the physicochemical properties of drug? [lookchem.com]

- 3. Physicochemical properties of drug | PPT [slideshare.net]

- 4. Stability Testing - Develop Stable Pharmaceutical Products [complianceonline.com]

- 5. discofinechem.com [discofinechem.com]

- 6. A Novel Suspension Formulation Enhances Intestinal Absorption of Macromolecules Via Transient and Reversible Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. chembk.com [chembk.com]

- 9. Solid State Characterization of APIs - CD Formulation [formulationbio.com]

- 10. Physicochemical Properties Of Drugs [unacademy.com]

- 11. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. improvedpharma.com [improvedpharma.com]

- 14. Stability and Solubility Studies - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 15. researchgate.net [researchgate.net]

- 16. enamine.net [enamine.net]

- 17. inventivapharma.com [inventivapharma.com]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. ovid.com [ovid.com]

- 20. biorelevant.com [biorelevant.com]

- 21. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 23. Forced Degradation [sgs.com]

- 24. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 25. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 26. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 27. ikev.org [ikev.org]

- 28. Solid State Stability | VxP Pharma [vxppharma.com]

- 29. www3.paho.org [www3.paho.org]

- 30. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

hydrolysis of indolyl caprylate by esterases

An In-Depth Technical Guide to the Hydrolysis of Indolyl Caprylate by Esterases

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the enzymatic hydrolysis of indolyl caprylate, a cornerstone chromogenic assay for detecting esterase activity. Tailored for researchers, scientists, and drug development professionals, this document moves beyond mere procedural steps to elucidate the underlying biochemical principles, ensuring a robust and reliable application of the technique. We will explore the catalytic mechanism, delve into the rationale behind experimental design, and present validated protocols for both qualitative and quantitative analyses.

Foundational Principles: Visualizing Enzyme Activity

The detection of esterase activity is fundamental across various scientific disciplines, from diagnostic microbiology to the study of insecticide resistance and drug metabolism.[1][2] Esterases (EC 3.1.1.1) are a broad class of hydrolase enzymes that catalyze the cleavage of ester bonds.[3][4] The challenge in assaying their activity lies in converting this catalytic event into a measurable signal. Indolyl-based substrates provide an elegant solution by linking ester hydrolysis to the formation of a vibrant, insoluble dye.

Indolyl caprylate, an ester of indoxyl and caprylic acid (an eight-carbon fatty acid), serves as a specific substrate for esterases with C8 activity.[5][6] The core principle of the assay is a two-step reaction:

-

Enzymatic Hydrolysis: The esterase cleaves the ester bond of indolyl caprylate, releasing caprylic acid and a free indoxyl molecule.

-

Oxidative Dimerization: In the presence of oxygen, the liberated indoxyl molecules spontaneously oxidize and dimerize to form 5,5'-dibromo-4,4'-dichloro-indigo, a intensely colored blue precipitate.[6]

This process allows for the direct visualization of enzymatic activity at the site of the reaction, making it an invaluable tool for both screening and quantification.

The Key Players: Substrate and Enzyme

A nuanced understanding of both the substrate and the enzyme is critical for designing and troubleshooting the assay.

The Substrate: Indolyl Caprylate and Its Analogs